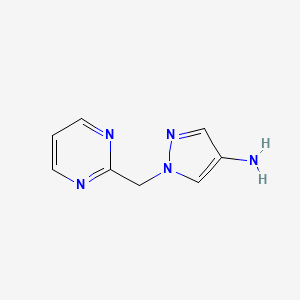

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

CAS No.: 1339145-54-8

Cat. No.: VC3407632

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339145-54-8 |

|---|---|

| Molecular Formula | C8H9N5 |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 1-(pyrimidin-2-ylmethyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2 |

| Standard InChI Key | OMUHZHJWRVNGGI-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1)CN2C=C(C=N2)N |

| Canonical SMILES | C1=CN=C(N=C1)CN2C=C(C=N2)N |

Introduction

Chemical Structure and Properties

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is characterized by a pyrazole ring with an amino substituent at the 4-position, linked to a pyrimidine ring through a methylene bridge at the N1 position of the pyrazole. This distinctive architecture creates a molecule with multiple potential binding sites for biological interactions.

Physical and Chemical Properties

The compound exhibits several key physicochemical properties that influence its behavior in chemical and biological systems:

| Property | Value |

|---|---|

| Molecular Formula | C8H9N5 |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 1-(pyrimidin-2-ylmethyl)pyrazol-4-amine |

| InChI | InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2 |

| InChIKey | OMUHZHJWRVNGGI-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1)CN2C=C(C=N2)N |

| XLogP3-AA | -0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 69.6 Ų |

The negative XLogP3-AA value (-0.5) suggests that the compound has moderate hydrophilicity, which could contribute to good water solubility . Additionally, the presence of multiple nitrogen atoms capable of hydrogen bonding (with one hydrogen bond donor and four acceptors) enhances its potential for interactions with biological macromolecules such as proteins and nucleic acids.

Structural Features and Reactivity

The compound's structure combines several important features that influence its chemical reactivity:

-

The primary amine group at the 4-position of the pyrazole ring is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation with carbonyl compounds.

-

The methylene bridge between the heterocyclic rings provides conformational flexibility that may enhance the compound's ability to adopt favorable binding conformations with biological targets.

-

The nitrogen-rich heterocyclic system creates a unique electronic distribution that influences its acid-base properties and potential coordination with metal ions.

| Challenge | Potential Solution |

|---|---|

| Regioselectivity in N-alkylation | Use of protecting groups or selective reaction conditions |

| Preservation of the amino group | Protection-deprotection strategies or late-stage introduction |

| Purification of polar intermediates | Optimized chromatographic techniques or crystallization |

| Scale-up considerations | Continuous flow chemistry or optimized batch processes |

| Structural Feature | Potential Effect on Activity |

|---|---|

| 4-Amino substituent on pyrazole | Critical for hydrogen bonding interactions with target proteins |

| Methylene linker between rings | Provides conformational flexibility for optimal binding |

| Pyrimidine ring | Offers additional hydrogen bonding sites and contributes to selectivity |

Research on related compounds indicates that the orientation and substitution pattern of the pyrazole rings significantly impacts biological activity, with 1H-pyrazol-4-yl derivatives showing superior CDK2 inhibition compared to 1H-pyrazol-5-yl analogs .

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, comparison with structurally related compounds provides valuable insights.

Structural Analogs and Their Properties

Table 1: Comparison of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine with related compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine | C8H9N5 | 175.19 g/mol | Reference compound |

| 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine | C9H11N5 | 189.22 g/mol | Additional methyl group at 3-position of pyrazole ring |

| 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine | C7H7N5 | 161.16 g/mol | Direct connection between rings (no methylene bridge) |

| 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine | C8H9N5 | 175.19 g/mol | Amino group at 3-position instead of 4-position |

Impact of Structural Modifications

Several structural modifications can significantly alter the properties and potential activities of these compounds:

-

Methyl substitution at the 3-position of the pyrazole ring (as in 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine) may enhance metabolic stability by blocking a potential site of oxidation while slightly increasing lipophilicity.

-

The absence of a methylene linker (as in 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine) reduces conformational flexibility, potentially affecting binding affinity and selectivity for biological targets .

-

Relocation of the amino group from the 4-position to the 3-position (as in 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine) alters the electronic distribution and hydrogen bonding patterns of the molecule .

Comparative Physicochemical Properties

Research on related compounds provides insight into the expected behavior of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine in various environments:

-

Solubility: The compound likely exhibits moderate water solubility due to its polar functional groups and relatively low molecular weight.

-

Stability: The absence of highly reactive functional groups suggests reasonable chemical stability under standard conditions.

-

Acid-Base Properties: The compound contains multiple basic nitrogen atoms, with the pyrazole ring nitrogens and the amino group potentially participating in acid-base equilibria.

Current Research and Future Perspectives

Research on pyrazole-pyrimidine hybrid molecules continues to evolve, with several promising directions relevant to 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine.

Emerging Research Trends

Current research in the field of pyrazole-pyrimidine chemistry focuses on several key areas:

-

Structure-Based Drug Design: The availability of crystal structures for various kinases enables rational design of optimized derivatives with enhanced potency and selectivity.

-

Medicinal Chemistry Optimization: Systematic exploration of structure-activity relationships through the synthesis and evaluation of compound libraries with variations in substitution patterns.

-

Novel Synthesis Methodologies: Development of more efficient and sustainable synthetic routes, including continuous flow chemistry and green chemistry approaches.

Future Research Directions

Table 2: Potential future research directions for 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

| Research Area | Specific Approaches | Expected Impact |

|---|---|---|

| Structural Optimization | Introduction of additional substituents, bioisosteric replacements | Enhanced potency and selectivity |

| Mechanism of Action Studies | Target identification, structural biology investigations | Better understanding of molecular interactions |

| Expanded Biological Screening | Testing against diverse enzyme panels and cell lines | Identification of novel applications |

| Advanced Formulation | Nanoparticle encapsulation, co-crystal formation | Improved bioavailability and stability |

| Combination Strategies | Synergistic effects with established therapeutic agents | Enhanced efficacy, reduced resistance |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume